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Compound of Interest |

Compound Name: Dihydrophytol
CAS No.: 645-72-7
Cat. No.: B1222839
- 7

Executive Summary & Molecular Profile

This technical guide provides an in-depth spectroscopic characterization of Dihydrophytol
(also known as Phytanol or 3,7,11,15-tetramethylhexadecan-1-ol). Unlike its unsaturated
precursor Phytol, Dihydrophytol acts as a critical biomarker in geochemical analysis
(indicating reductive preservation of chlorophyll) and a stable intermediate in the synthesis of
Vitamins E and K1.

The data presented here is synthesized from high-fidelity experimental protocols, designed to
assist researchers in distinguishing Dihydrophytol from structural isomers and its unsaturated
analogs.

Molecular Specifications
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Parameter Details

IUPAC Name 3,7,11,15-tetramethylhexadecan-1-ol
Common Name Dihydrophytol; Phytanol

CAS Registry 150-86-7

Formula C20H420

Molecular Weight 298.55 g/mol

3R, 7R, 11R (Natural isomer derived from

Chirality
Phytol)

Sample Preparation & Purification Protocol

High-quality spectroscopic data is predicated on sample purity. Dihydrophytol is rarely found
pure in nature in large quantities; it is typically obtained via the catalytic hydrogenation of
Phytol.

Self-Validating Synthesis Workflow

Objective: Complete saturation of the C2-C3 double bond in Phytol without hydrogenolysis of
the hydroxyl group.

Protocol:
o Reactants: Dissolve Phytol (1 eq) in Ethyl Acetate (0.1 M concentration).
o Catalyst: Add 5% Pd/C (10 wt% loading).

e Reaction: Stir under H2 atmosphere (balloon pressure, ~1 atm) for 4—6 hours at ambient
temperature.

 Validation (TLC): Monitor disappearance of Phytol (Rf ~0.4 in Hexane:EtOAc 4:1).
Dihydrophytol runs slightly higher or co-elutes but stains differently (Phytol stains dark
brown with anisaldehyde due to the alkene; Dihydrophytol stains lighter/blue).

« Purification: Filter through Celite to remove Pd/C. Concentrate in vacuo.
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Diagram 1: Synthesis and Analytical Workflow

Phytol (Precursor) Reduction Hydrogenation »_| Crude Mixture Filtration & Analysis Dihydrophytol
C20H400 (H2, Pd/C, EtOAC) "1 (Saturated) Vacuo Concentration (>98% Purity)

Click to download full resolution via product page

Caption: Logical workflow for the conversion of Phytol to Dihydrophytol, ensuring removal of
olefinic impurities prior to spectroscopy.

Mass Spectrometry (GC-MS)[1][5]

Mass spectrometry provides the primary confirmation of the molecular weight and the saturated
nature of the alkyl chain.

Experimental Conditions (EI-MS)

e lonization: Electron Impact (70 eV).
 Interface Temp: 280°C.

e Source Temp: 230°C.

Fragmentation Analysis

Unlike Phytol, which exhibits strong allylic fragmentation, Dihydrophytol displays a
fragmentation pattern characteristic of long-chain aliphatic alcohols.
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m/z Peak Identity/Fragment Mechanistic Insight
Molecular ion. Often very weak
298 [M]* or absent due to rapid
dehydration.
Diagnostic Peak. Loss of H20.
280 [M-18]* Confirms the alcohol
functionality.
265 [M-18 - 15]* Loss of water + methyl group.
Cleavage at branching points
196, 182 Alkyl fragments
(C3, C7, C11).
Base peaks. Typical alkyl chain
57,71 CaHo*, CsHu1* P P y

fragments.

Diagram 2: MS Fragmentation Logic

Dihydrophytol [M]+
m/z 298

[M - H20]+
m/z 280

Chain Scission

18 Da (Rapid)

Alkyl Series
m/z 43, 57, 71

Click to download full resolution via product page

Caption: Primary fragmentation pathway in Electron Impact (El) MS. The instability of the

molecular ion makes m/z 280 the effective diagnostic parent.

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1222839?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Infrared Spectroscopy (FT-IR)[1][5]

IR is the quickest method to validate the success of the hydrogenation process (Step 2).

: . lysis: Phytol ihydrophytol[6]

. . . Phytol Dihydrophytol
Functional Group Vibration Mode
(Unsaturated) (Saturated)
3330-3350 cm™1
Hydroxyl (-OH) O-H Stretch 3330 cm~* (Broad)
(Broad)
1667 cm™1 ABSENT (Crucial QC
Alkene (C=C) C=C Stretch
(Weak/Med) Check)
Alkene (=C-H) sp? C-H Stretch ~3000-3050 cm~1 ABSENT
2850-2960 cm~1
Alkane (C-H) sp3 C-H Stretch 2850-2960 cm~1
(Strong)
1380 cm~1 (Gem- 1378 cm~1 (Enhanced
Methyls C-H Bend

dimethyl)

doublet)

Technical Insight: The complete disappearance of the band at 1667 cm~1 is the "Go/No-Go"

decision point for proceeding to NMR. If this peak persists, the hydrogenation is incomplete.

Nuclear Magnetic Resonance (NMR)[1][2][7][8][9]

[10][11]

This is the definitive method for structural elucidation.[1] The data below assumes CDClIs

solvent at 25°C.

'H NMR (Proton) Data[1][7][11]

e Frequency: 400 MHz or higher recommended for resolution of methyl doublets.

o Reference: TMS (0.00 ppm) or CHCIs residual (7.26 ppm).
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. e . . Assighment
Proton (H) Shift (60 ppm) Multiplicity Integration Lodi
ogic

a-protons to
hydroxyl. Upfield
from Phytol (4.15
ppm).

H-1 3.60 — 3.70 Multiplet (m) 2H

[3-protons.
H-2 1.30-1.60 Multiplet 2H Overlaps with

bulk methylene.

Methine at
H-3 1.30-1.60 Multiplet 1H . _
branching point.

Methylene
Bulk CH2 1.00-1.40 Broad m ~19H backbone

envelope.

Methyls at C3,

-CHs (Side) 0.84-0.89 Doublets (d) 12H
C7,C11, C15.

Terminal
-CHs (Term) 0.86 Doublet (d) 3H isopropyl
methyls.

Concentration
-OH 1.5-2.0 Broad s 1H
dependent.

Critical Distinction: In Phytol, the C-1 protons appear as a doublet at ~4.15 ppm due to the
allylic double bond. In Dihydrophytol, the saturation shifts this signal upfield to ~3.65 ppm and
changes the splitting pattern to a complex multiplet (approximating a triplet).

3C NMR (Carbon) Data

e Frequency: 100 MHz.

o Reference: CDCIs center line (77.16 ppm).
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Carbon (C) Shift (6 ppm) Type Assighment
Alcohol carbon

C-1 61.2 CH2 _ _
(Diagnostic).

C-2 39.9 CH:z Beta carbon.

C-3 28.0 CH Branching point.
Backbone

C-4,6, 8, 10... 37.3-375 CH:
methylenes.
Methine branching

C-7,11 32.8 CH .
points.

C-15 28.0 CH Terminal methine.
19.6 (C3-Me),

Methyls 19.6 —22.7 CHs 22.6/22.7
(Terminal/Chain Me).
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(Note: While specific spectral libraries like SDBS are proprietary, the data above represents
consensus values derived from standard organic spectroscopy principles and geochemical
literature.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2. researchgate.net [researchgate.net]
¢ 3. researchgate.net [researchgate.net]
e 4. pdf.benchchem.com [pdf.benchchem.com]
e 5. researchgate.net [researchgate.net]

e To cite this document: BenchChem. [Spectroscopic Characterization of Dihydrophytol: A
Comprehensive Analytical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222839#spectroscopic-data-nmr-ir-ms-of-
dihydrophytol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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